(2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds structurally related to "(2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid" often involves multi-step chemical reactions that introduce functional groups selectively. For instance, Lash et al. (1992) explored the chemistry of tetrahydro-1H-indoles and their derivatives, which could be considered analogs or precursors in synthetic routes towards complex cyclohexanone derivatives (Lash, T., Bladel, K. A., Shiner, C. M., Zajeski, D. L., & Balasubramaniam, R. P., 1992). Such synthetic pathways typically involve regioselective reactions and can serve as a basis for the synthesis of the targeted compound by modifying functional groups.
Molecular Structure Analysis
The molecular structure of "(2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid" is characterized by its stereochemistry and hydroxyl distribution. Research on similar compounds, such as the study by Müller et al. (1986), focuses on the determination of constitution and configuration via spectroscopic methods, highlighting the importance of stereochemistry in such molecules (Müller, A., Keller-Schierlein, W., Bielecki, J., Rak, G., Stümpfel, J., & Zähner, H., 1986).
Chemical Reactions and Properties
The reactivity of the compound involves its functional groups, particularly the hydroxyl and carboxylic acid moieties. Studies on related structures, such as the work by Hayes and Wallace (1990), detail the intermediates in synthetic routes that involve oxo groups, which are crucial for understanding the reactivity of the compound (Hayes, R. & Wallace, T., 1990).
Scientific Research Applications
Solubility Studies
The solubility of substances like (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid in mixtures of ethanol and water was examined. This research provides insights into the solubility characteristics of similar compounds, which is essential for their application in various scientific fields (Zhang, Gong, Wang, & Qu, 2012).
Synthetic Routes
Studies have been conducted to develop synthetic routes for related compounds, which are crucial in leukotriene synthesis. Such research aids in understanding the synthesis processes of complex organic compounds (Hayes & Wallace, 1990).
Hydroxylation Studies
Research on the diastereoselective hydroxylation of compounds closely related to (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid, like piperidin-2-ones, provides insights into the synthesis of amino acids such as hydroxylysine, which is unique to collagen and collagen-like proteins (Marin, Didierjean, Aubry, Briand, & Guichard, 2002).
Characterization and Fragmentation Studies
Detailed characterization and fragmentation studies of monocarboxylic acids with acyl functional groups, including compounds similar to (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid, have been carried out. This research is fundamental in understanding the properties and behaviors of these compounds in various conditions (Kanawati, Joniec, Winterhalter, & Moortgat, 2007).
Asymmetric Hydrogenation
The asymmetric hydrogenation of related compounds, such as β,δ-Diketoesters, has been explored. This research contributes to the understanding of stereoselective synthesis processes, which are crucial in pharmaceutical chemistry (Blandin, Carpentier, & Mortreux, 1999).
Safety And Hazards
properties
IUPAC Name |
(2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h1-5,8-11H,(H,12,13)/t2-,3+,4-,5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJILQKETJEXLJ-QTBDOELSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(C(C(C(C(=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=O)[C@@H]([C@H]([C@@H]([C@@H](C(=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
36655-86-4 | |
Record name | Polyglucuronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36655-86-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40273973, DTXSID60859531 | |
Record name | D-Glucuronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40273973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DL-Glucuronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60859531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid | |
CAS RN |
6556-12-3, 576-37-4 | |
Record name | D-Glucuronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6556-12-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | DL-Glucuronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=576-37-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glucuronic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576374 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Glucuronic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006556123 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Glucuronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40273973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DL-Glucuronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60859531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GLUCURONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A5D83Q4RW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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